molecular formula C9H6Cl2N2O2S2 B11786412 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11786412
M. Wt: 309.2 g/mol
InChI Key: ZYNGKSCNLUUIRM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a chemical compound known for its unique structure and properties. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-dichlorophenyl and methylsulfonyl groups imparts specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with methylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide
  • 2,4-Dichlorophenyl isocyanate
  • Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

Uniqueness

4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H6Cl2N2O2S2

Molecular Weight

309.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C9H6Cl2N2O2S2/c1-17(14,15)9-8(12-13-16-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3

InChI Key

ZYNGKSCNLUUIRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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